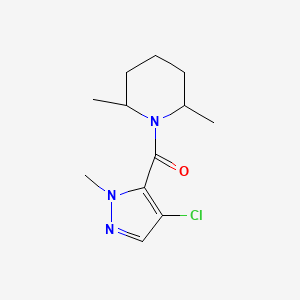![molecular formula C19H17N5O2 B10899650 4-methyl-2-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-phenylpyrimidine](/img/structure/B10899650.png)
4-methyl-2-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, an ethanone moiety, and a pyrimidinyl hydrazone linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE typically involves the condensation of 1-(4-nitrophenyl)-1-ethanone with 1-(4-methyl-6-phenyl-2-pyrimidinyl)hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrimidinyl hydrazone linkage can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)-1-ethanone hydrazone: Lacks the pyrimidinyl group, resulting in different chemical properties and reactivity.
1-(4-Methyl-6-phenyl-2-pyrimidinyl)hydrazone: Lacks the nitrophenyl group, leading to different biological activity. The uniqueness of 1-(4-NITROPHENYL)-1-ETHANONE 1-(4-METHYL-6-PHENYL-2-PYRIMIDINYL)HYDRAZONE lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C19H17N5O2/c1-13-12-18(16-6-4-3-5-7-16)21-19(20-13)23-22-14(2)15-8-10-17(11-9-15)24(25)26/h3-12H,1-2H3,(H,20,21,23)/b22-14+ |
InChI Key |
QZHHATZCAHOVCT-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)

![1-[(4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10899588.png)

![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)

![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![4-(5-phenyl-1,3-oxazol-2-yl)-N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline](/img/structure/B10899617.png)
![(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazo[1,2-a]pyridin-3-amine](/img/structure/B10899630.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899648.png)
![N-(3,4-dichlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10899658.png)
![2-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B10899664.png)
